molecular formula C14H15NO2 B1621120 Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate CAS No. 78177-22-7

Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate

Cat. No. B1621120
CAS RN: 78177-22-7
M. Wt: 229.27 g/mol
InChI Key: KDWUERNOAYIKFV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are not clearly documented in the available literature .

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking Studies

Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate has been the subject of a spectroscopic analysis, including FT-IR, FT-Raman, and NMR studies, which illustrated its molecular structure, electron density changes, and stabilization energies. The analysis revealed the compound's charge transfer interaction within the molecule and its potential inhibitory activity against pyrrole inhibitor with a binding affinity value of −8.3 kcal/mol, suggesting its effectiveness in molecular docking studies (El-Azab et al., 2016).

Chemical Synthesis and Reactivity

The compound has shown its utility in chemical synthesis, particularly in the formation of heterocycles via base-induced intramolecular aza-Michael reactions. This showcases its reactivity and potential in creating complex organic frameworks (Ramos et al., 2011).

Colorimetric Chemosensor for Metal Ions

Another interesting application involves its use as a colorimetric chemosensor for the detection of metal ions such as Cu2+, Zn2+, and Co2+. The compound, based on a hybrid hydrazo/azo dye system, exhibits high sensitivity and selectivity towards these metal cations, indicating its potential in environmental monitoring and analysis (Aysha et al., 2021).

Safety And Hazards

The safety and hazards associated with Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are not clearly documented in the available literature .

properties

IUPAC Name

ethyl 2-phenyl-2-pyrrol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWUERNOAYIKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383983
Record name ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate

CAS RN

78177-22-7
Record name ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

52.8 g (0.24 mole) of ethyl phenylglycinate were dissolved in 136 ml of glacial acetic acid. Thereafter 39 g (0.24 mole) of 2,5-diethoxytetrahydrofuran were added over 10-15 minutes with stirring. The mixture was heated under reflux for one hour. After this time had elapsed, the mixture was allowed to cool and the major portion of the acetic acid was drawn off under reduced pressure. Finally, the residue was distilled under vacuum and the fraction distilling out at 115°-118° C. at 0.2 mm Hg was collected. The product obtained was first a colourless oil which crystallised on cooling, adopting a waxy aspect and weighing 46.5 g (70%). M.p. 51°-53° C. Centesimal composition: 73.31% C.; 6.08% N; 6.53% H. The IR spectrum in 0.5% KBr is illustrated in FIG. 1.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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